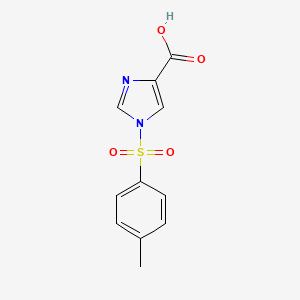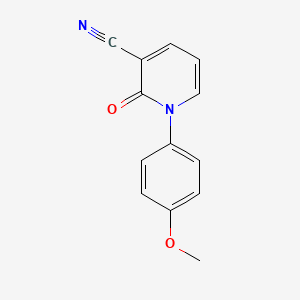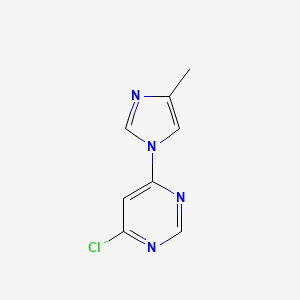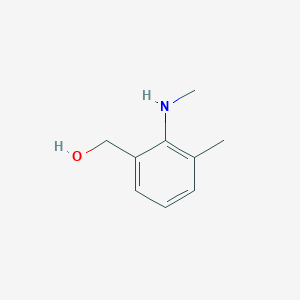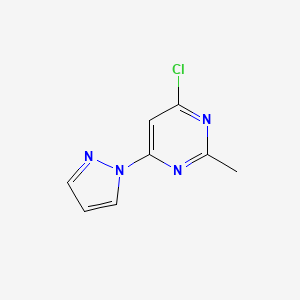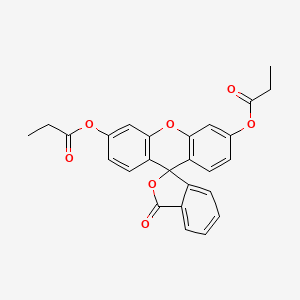
Fluorescein dipropionat
Übersicht
Beschreibung
Fluorescein dipropionate is a derivative of fluorescein, a widely used fluorescent dye. This compound is known for its ability to be cleaved by intracellular enzymes to yield fluorescent products, making it useful in various biochemical applications . Fluorescein dipropionate is nonfluorescent until it undergoes enzymatic hydrolysis, which releases fluorescein, a compound with strong fluorescent properties .
Wissenschaftliche Forschungsanwendungen
Fluorescein dipropionate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a fluorescent probe to study enzyme kinetics and other biochemical processes . In biology, it is used to label and track cells and biomolecules in various imaging techniques . In medicine, fluorescein dipropionate is used in diagnostic assays to detect the presence of specific enzymes and other biomolecules . Additionally, it is used in industrial applications to monitor and control various chemical processes .
Wirkmechanismus
Target of Action
Fluorescein dipropionate primarily targets the iris and retina in the field of ophthalmology . It is used as a diagnostic tool in angiography or angioscopy . The compound interacts with these targets to provide valuable diagnostic information about the health and function of the eye .
Mode of Action
Fluorescein dipropionate works by interacting with its targets and causing changes that can be observed and measured. Specifically, it is a phthalic indicator dye that appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This color change is used as a diagnostic aid in corneal injuries and corneal trauma .
Biochemical Pathways
Fluorescein dipropionate affects the biochemical pathways related to the detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level . It is used as a fluorescent probe, facilitating the rapid detection of these substances and processes .
Pharmacokinetics
The pharmacokinetics of fluorescein dipropionate involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, fluorescein is rapidly converted to fluorescein glucuronide (FG), a metabolite . Within 10 minutes, the concentration of unbound FG exceeds that of unbound fluorescein . The terminal half-lives of fluorescein and FG in the plasma ultrafiltrate are 23.5 and 264 minutes, respectively . These properties impact the bioavailability of the compound and its effectiveness as a diagnostic tool .
Result of Action
The result of the action of fluorescein dipropionate is the generation of a fluorescent signal that can be used for diagnostic purposes. The compound’s fluorescence can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . This allows for the detection and diagnosis of various eye conditions, including corneal abrasions, corneal ulcers, and herpetic corneal infections .
Action Environment
The action of fluorescein dipropionate is influenced by environmental factors. Its spectral properties are dependent on the pH of the solution . In addition, its fluorescent intensity could reach the maximum in the physiological environment of pH range 6.8–7.4 . Therefore, the compound’s action, efficacy, and stability can be affected by changes in the pH of the environment .
Biochemische Analyse
Biochemical Properties
Fluorescein dipropionate interacts with various enzymes, proteins, and other biomolecules. It is a fluorogenic substrate that can be cleaved by intracellular enzymes to yield fluorescein . The rate of change in the fluorescence of the solution, due to the production of fluorescein, is measured and correlated with enzyme activity . Therefore, fluorescein dipropionate could be used as fluorometric determination probes of enzymes .
Cellular Effects
Fluorescein dipropionate can have significant effects on various types of cells and cellular processes. In this process, viable cells exhibit bright green fluorescence upon exposure to fluorescein dipropionate . This fluorescence can be used to measure cellular viability of many different species including animals, plants, and microorganisms .
Molecular Mechanism
The molecular mechanism of fluorescein dipropionate involves its conversion into fluorescein by intracellular enzymes . This conversion is associated with an increase in fluorescence, which can be measured and used to assess enzyme activity . The fluorescein produced can also interact with various biomolecules, potentially influencing gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of fluorescein dipropionate can change over time in laboratory settings. For example, in a study of fluorescein angiography dynamics in the rat posterior retina, it was found that the passage of fluorescein through the retina changed over time
Metabolic Pathways
Fluorescein dipropionate is involved in metabolic pathways related to the production of fluorescein . It is cleaved by intracellular enzymes to produce fluorescein, a process that can be influenced by various factors including pH . This suggests that fluorescein dipropionate could interact with enzymes or cofactors involved in these metabolic pathways .
Transport and Distribution
The transport and distribution of fluorescein dipropionate within cells and tissues are likely to be influenced by various factors. For example, it has been suggested that the paracellular route is the major pathway through certain types of epithelium . Specific studies investigating the transport and distribution of fluorescein dipropionate could not be found in the available literature.
Subcellular Localization
The subcellular localization of fluorescein dipropionate is likely to depend on various factors, including the specific cell type and the presence of intracellular enzymes capable of cleaving it to produce fluorescein . Specific studies investigating the subcellular localization of fluorescein dipropionate could not be found in the available literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorescein dipropionate can be synthesized through the esterification of fluorescein with propionic anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of fluorescein dipropionate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescein dipropionate primarily undergoes hydrolysis reactions. The ester bonds in the compound are cleaved by esterases, enzymes that catalyze the hydrolysis of ester bonds . This reaction results in the formation of fluorescein and propionic acid.
Common Reagents and Conditions: The hydrolysis of fluorescein dipropionate is typically carried out in aqueous solutions at physiological pH. Esterases, which are commonly found in biological systems, are the primary reagents used in these reactions .
Major Products Formed: The major products formed from the hydrolysis of fluorescein dipropionate are fluorescein and propionic acid. Fluorescein is a highly fluorescent compound that is widely used in various analytical and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Fluorescein dipropionate is similar to other fluorescein esters, such as fluorescein diacetate and fluorescein dibutyrate . These compounds also undergo enzymatic hydrolysis to release fluorescein. fluorescein dipropionate is unique in its use of propionic acid esters, which may offer different hydrolysis rates and stability compared to other esters . This makes fluorescein dipropionate particularly useful in applications where controlled hydrolysis and release of fluorescein are desired .
List of Similar Compounds:- Fluorescein diacetate
- Fluorescein dibutyrate
- Fluorescein monoacetate
- Fluorescein monobutyrate
Eigenschaften
IUPAC Name |
(3-oxo-6'-propanoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIABCNYUKDBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CC)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649960 | |
| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7276-28-0 | |
| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7276-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)
